molecular formula C10H8F2N2 B13710546 4-(Difluoromethyl)-1-phenyl-1H-pyrazole

4-(Difluoromethyl)-1-phenyl-1H-pyrazole

Cat. No.: B13710546
M. Wt: 194.18 g/mol
InChI Key: DDPYJSOZIGMBMZ-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1-phenyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of the difluoromethyl group significantly influences the reactivity and lipophilicity of the parent pyrazole molecule, making it a valuable building block for the synthesis of tailored derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-1-phenyl-1H-pyrazole typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the difluoromethylation of pyrazoles using difluorocarbene reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .

For example, the difluoromethylation of pyrazoles can be accomplished using difluoromethyl phenyl sulfone as a difluorocarbene precursor in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For instance, the utilization of fluoroform for difluoromethylation in continuous flow has been explored, providing a more sustainable and economically advantageous approach .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)-1-phenyl-1H-pyrazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold for the development of new pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C10H8F2N2

Molecular Weight

194.18 g/mol

IUPAC Name

4-(difluoromethyl)-1-phenylpyrazole

InChI

InChI=1S/C10H8F2N2/c11-10(12)8-6-13-14(7-8)9-4-2-1-3-5-9/h1-7,10H

InChI Key

DDPYJSOZIGMBMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(F)F

Origin of Product

United States

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